4-(8-Methoxyisoquinolin-5-yl)aniline
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Overview
Description
4-(8-Methoxyisoquinolin-5-yl)aniline is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features an aniline group attached to the 5-position of an 8-methoxyisoquinoline ring, making it a valuable scaffold for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-Methoxyisoquinolin-5-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 8-methoxyisoquinoline and aniline.
Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetonitrile.
Catalysts: Catalysts such as stannic chloride (SnCl₂) or indium (III) chloride (InCl₃) are often used to facilitate the reaction.
Procedure: The aniline is reacted with 8-methoxyisoquinoline under the specified conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(8-Methoxyisoquinolin-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in medicinal chemistry and drug development.
Scientific Research Applications
4-(8-Methoxyisoquinolin-5-yl)aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(8-Methoxyisoquinolin-5-yl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways: It may influence signaling pathways involved in cell proliferation, apoptosis, and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A nitrogen-containing heterocyclic compound with similar biological activities.
Isoquinoline: The parent compound of 4-(8-Methoxyisoquinolin-5-yl)aniline, known for its wide range of applications.
Quinoxaline: Another nitrogen-containing heterocycle with diverse pharmacological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 8-position and aniline group at the 5-position make it a valuable scaffold for further functionalization and drug development.
Properties
CAS No. |
919362-95-1 |
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Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-(8-methoxyisoquinolin-5-yl)aniline |
InChI |
InChI=1S/C16H14N2O/c1-19-16-7-6-13(11-2-4-12(17)5-3-11)14-8-9-18-10-15(14)16/h2-10H,17H2,1H3 |
InChI Key |
TYUKRPNGGWBXTH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=NC=CC2=C(C=C1)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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